molecular formula C14H22Na2O6S B13759986 Disodium;octylperoxybenzene;sulfate CAS No. 58853-83-1

Disodium;octylperoxybenzene;sulfate

Cat. No.: B13759986
CAS No.: 58853-83-1
M. Wt: 364.37 g/mol
InChI Key: JZLQGAKMLRJEBP-UHFFFAOYSA-L
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Description

Disodium;octylperoxybenzene;sulfate is an anionic surfactant characterized by its unique molecular architecture, combining a hydrophobic octylperoxybenzene group with a hydrophilic sulfonate moiety. This compound exhibits strong emulsifying and foaming properties, making it valuable in industrial and personal care applications, particularly in formulations requiring stable dispersion of hydrophobic substances in aqueous media. Its structure includes a branched alkyl chain and a sulfonate group, which enhance its solubility and interfacial activity .

Properties

CAS No.

58853-83-1

Molecular Formula

C14H22Na2O6S

Molecular Weight

364.37 g/mol

IUPAC Name

disodium;octylperoxybenzene;sulfate

InChI

InChI=1S/C14H22O2.2Na.H2O4S/c1-2-3-4-5-6-10-13-15-16-14-11-8-7-9-12-14;;;1-5(2,3)4/h7-9,11-12H,2-6,10,13H2,1H3;;;(H2,1,2,3,4)/q;2*+1;/p-2

InChI Key

JZLQGAKMLRJEBP-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCOOC1=CC=CC=C1.[O-]S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disodium;octylperoxybenzene;sulfate typically involves the sulfonation of octylbenzene followed by neutralization with sodium hydroxide. The reaction conditions often include controlled temperatures and the use of a sulfonating agent such as sulfur trioxide or chlorosulfonic acid. The general reaction can be summarized as follows:

    Sulfonation: Octylbenzene reacts with sulfur trioxide to form octylbenzene sulfonic acid.

    Neutralization: The sulfonic acid is then neutralized with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the sulfonation and neutralization processes are carefully controlled to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Disodium;octylperoxybenzene;sulfate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various sulfonate derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfinate or thiol derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various sulfonate, sulfinate, and thiol derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Disodium;octylperoxybenzene;sulfate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell lysis buffers and other biological assays to disrupt cell membranes and release cellular contents.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Widely used in detergents, cleaning agents, and emulsifiers in various industrial processes.

Mechanism of Action

The mechanism of action of disodium;octylperoxybenzene;sulfate primarily involves its surfactant properties. It reduces the surface tension of water, allowing it to interact with and disrupt lipid membranes. This disruption leads to the solubilization of hydrophobic compounds and the release of cellular contents in biological applications. The molecular targets include lipid bilayers and hydrophobic compounds, and the pathways involved are related to the reduction of surface tension and membrane disruption.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Structural Features Key Properties Applications
This compound Branched octyl chain, peroxybenzene group, sulfonate High surfactant efficacy, thermal stability, low irritation potential Detergents, emulsifiers, industrial cleaners
Disodium mono(2-ethylhexyl) sulfosuccinate Linear 2-ethylhexyl chain, sulfosuccinate backbone Moderate foaming, biodegradability Personal care products, pharmaceuticals
Sodium dodecyl sulfate (SDS) Linear C12 alkyl chain, sulfate group Strong foaming, high irritation potential Laboratory detergents, shampoos
Disodium lauryl sulfosuccinate C12 alkyl chain, sulfosuccinate Mild surfactant, high Krafft point, pearlescent effect Gentle cleansers, shampoos
Disodium 1-hexadecyl 2-sulphonatosuccinate C16 alkyl chain, no double bond Lower solubility, higher molecular weight Heavy-duty emulsifiers

Performance Metrics

Surfactant Strength :

  • This compound outperforms disodium lauryl sulfosuccinate in reducing surface tension due to its branched hydrophobic tail and peroxy group, which enhance micelle formation .
  • Sodium dodecyl sulfate (SDS) exhibits stronger foaming but causes significant skin irritation compared to the milder disodium lauryl sulfosuccinate .

Thermal and Chemical Stability: The peroxybenzene group in this compound confers oxidative stability, making it suitable for high-temperature applications . Disodium mono(2-ethylhexyl) sulfosuccinate degrades faster under acidic conditions due to its ester linkage .

Environmental Impact :

  • This compound shows moderate biodegradability, whereas disodium lauryl sulfosuccinate is more environmentally persistent due to its stable sulfosuccinate structure .
  • Sodium sulfate (Na₂SO₄), a simpler sulfate salt, dissociates completely in water and poses minimal ecological risk, unlike organic sulfonates .

Research Findings and Industrial Relevance

Recent studies highlight the following:

  • Industrial Cleaners : this compound’s oxidative stability makes it effective in degreasing formulations for machinery .
  • Cosmetics : Disodium lauryl sulfosuccinate is replacing SDS in shampoos due to consumer demand for milder ingredients .
  • Pharmaceuticals : The compound’s ability to solubilize hydrophobic drugs is under investigation for drug delivery systems .

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